(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid

Physicochemical Profiling Reactivity Medicinal Chemistry

This 8-cyano-substituted imidazo[1,2-a]pyridine acetic acid offers a unique electron-deficient profile (predicted pKa ~1.73, XLogP3 1.0) that generic analogs cannot match. The cyano group at position 8 critically tunes the heterocyclic core electronics, making this building block indispensable for structure-activity relationship (SAR) studies, kinase inhibitor design, and fluorescent probe development where precise modulation of acidity and lipophilicity is required. The carboxylic acid handle enables direct amide bond formation. Choose this well-defined compound (InChIKey: KGZDYIUAJWVLIQ-UHFFFAOYSA-N) for reproducible, application-driven research.

Molecular Formula C10H7N3O2
Molecular Weight 201.18 g/mol
CAS No. 885275-53-6
Cat. No. B3293395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid
CAS885275-53-6
Molecular FormulaC10H7N3O2
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C(=C1)C#N)CC(=O)O
InChIInChI=1S/C10H7N3O2/c11-5-7-2-1-3-13-6-8(4-9(14)15)12-10(7)13/h1-3,6H,4H2,(H,14,15)
InChIKeyKGZDYIUAJWVLIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Cyano-imidazo[1,2-A]pyridin-2-YL-acetic acid (CAS 885275-53-6) Procurement & Technical Baseline


(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid is a specialized heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, distinguished by an 8-position cyano group and a 2-position acetic acid moiety [1]. This specific substitution pattern imparts a unique electron-deficient character and calculated physicochemical properties that differentiate it from other imidazo[1,2-a]pyridine acetic acid analogs for research applications .

Why (8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid Cannot Be Substituted by Unsubstituted Imidazopyridine Analogs


Due to its specific 8-cyano substitution, (8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid possesses a markedly different electronic and physicochemical profile compared to generic, unsubstituted imidazo[1,2-a]pyridine acetic acids. Computational predictions indicate this compound has a significantly more acidic character (predicted pKa of 1.73) and a different lipophilicity (predicted XLogP3 of 1.0) [1] than simpler analogs. These properties directly influence its reactivity, solubility, and binding interactions in subsequent synthetic or biological applications, meaning in-class substitution will alter experimental outcomes in a non-trivial manner.

Quantitative Differentiation Evidence for (8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic Acid vs. Closest Analogs


Enhanced Acidity (pKa) of (8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic Acid Due to Electron-Withdrawing Cyano Group

The 8-cyano substituent exerts a strong electron-withdrawing effect on the imidazo[1,2-a]pyridine core, which significantly increases the acidity of the acetic acid moiety compared to unsubstituted analogs .

Physicochemical Profiling Reactivity Medicinal Chemistry

Lipophilicity (LogP) Differentiation of 8-Cyano Analog vs. Other Imidazo[1,2-a]pyridine Acetic Acids

The 8-cyano group imparts a specific lipophilic character to the molecule. The predicted XLogP3 value for (8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid is 1.0 [1], which is distinct from other substituted imidazo[1,2-a]pyridine acetic acids .

Lipophilicity ADME Properties Drug Design

Unique Electronic and Spectroscopic Signature of 8-Cyano Substitution vs. Unsubstituted Core

The presence of the cyano group at the 8-position fundamentally alters the electronic structure and, consequently, the spectroscopic properties of the imidazo[1,2-a]pyridine core compared to analogs lacking this group or substituted elsewhere .

Spectroscopy Analytical Chemistry Quality Control

Validated Research & Development Scenarios for (8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid (CAS 885275-53-6)


Synthesis of Novel Kinase Inhibitors Requiring Precise pKa Tuning

This compound serves as a valuable intermediate for designing kinase inhibitors where the acidity (pKa ~1.73) of the acetic acid moiety, influenced by the 8-cyano group , is critical. This property allows for the rational modulation of solubility and binding interactions in the target enzyme's active site, which cannot be achieved with unsubstituted imidazopyridine acetic acids.

Bioconjugation and Fluorescent Probe Development

The carboxylic acid functional group offers a direct handle for amide bond formation with amines, while the electron-withdrawing cyano group influences the electronics of the heterocyclic core [1]. This makes it a suitable scaffold for constructing fluorescent probes or bioconjugates where the imidazopyridine acts as a fluorophore or a recognition element with tailored electronic properties.

Structure-Activity Relationship (SAR) Studies on Imidazopyridine Scaffolds

In medicinal chemistry programs exploring the imidazo[1,2-a]pyridine pharmacophore, this compound represents a key 'cyano' variant. Its distinct predicted lipophilicity (XLogP3 = 1.0) [2] and electronic profile provide a specific data point in SAR tables, enabling researchers to deconvolute the contributions of the 8-position substituent to target binding, cellular permeability, or metabolic stability.

Internal Standard or Reference Material in Analytical Method Development

Due to its unique chemical identity confirmed by its distinct InChIKey (KGZDYIUAJWVLIQ-UHFFFAOYSA-N) , this well-defined compound can serve as a specific and stable reference standard or internal standard for LC-MS or HPLC method development when analyzing complex mixtures of imidazopyridine derivatives or monitoring related synthetic processes.

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